

# An In-depth Technical Guide to Histone H3 (1-25), Amide

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Compound of Interest		
Compound Name:	Histone H3 (1-25), amide	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the histone H3 (1-25) amide peptide, a critical region of the histone H3 protein that plays a pivotal role in epigenetic regulation. This document details its sequence, structural characteristics, and the complex interplay of post-translational modifications (PTMs) that govern its function. It is intended to be a valuable resource for researchers investigating chromatin biology and for professionals involved in the development of epigenetic-targeted therapeutics.

# Histone H3 (1-25), Amide: Sequence and Physicochemical Properties

The **histone H3 (1-25)**, **amide** is a synthetic peptide corresponding to the first 25 amino acids of the N-terminal tail of the human histone H3 protein, with an amidated C-terminus. This region is intrinsically disordered and highly subject to a variety of post-translational modifications.

Sequence: ARTKQTARKSTGGKAPRKQLATKAA-NH2[1]

Table 1: Physicochemical Properties of Histone H3 (1-25), Amide



Property	Value	Reference
Molecular Formula	C110H202N42O32	[1]
Molecular Weight	2625.1 g/mol	[1]
Purity	≥95%	[1]
Formulation	Solid	[1]
Solubility	1 mg/ml in Water	[1]

### Structural Context of the Histone H3 N-Terminal Tail

In the context of the nucleosome, the fundamental repeating unit of chromatin, the histone H3 N-terminal tail protrudes from the globular core. While the core histone structure is well-defined, the N-terminal tails are flexible and not fully resolved in many crystal structures of the nucleosome core particle. However, their dynamic nature is crucial for their function, allowing them to interact with DNA, other histone proteins, and a vast array of chromatin-modifying and effector proteins. The structure of the nucleosome, including the histone H3 tail, can be visualized using data from the Protein Data Bank (PDB), such as PDB ID: 1KX5.

## Quantitative Data: Enzyme Kinetics and Binding Affinities

The post-translational modifications of the histone H3 (1-25) tail are dynamically regulated by enzymes and recognized by specific protein domains. The following tables summarize key quantitative data related to these interactions.

Table 2: Kinetic Parameters of Histone Methyltransferases (HMTs) for H3 Peptides



Enzyme	Substrate	K_m_ (Peptide) (μM)	K_m_ (SAM) (μM)	k_cat_ (h <sup>-1</sup> )	Reference
G9a (murine)	H3 (1-21) wild type	0.9	1.8	88	[2]
G9a (murine)	H3 (1-21) K4A	1.0	0.6	32	[2]
SUV39H2	H3 (1-21)	9.9	1.27	-	[3]
EHMT1	H3K9me0 peptide	-	-	~0.6 (min <sup>-1</sup> )	[4]
EHMT2	H3K9me0 peptide	-	-	~1.5 (min <sup>-1</sup> )	[4]
SUV39H1	H3K9me0 peptide	-	-	~0.4 (min <sup>-1</sup> )	[4]
SUV39H2	H3K9me0 peptide	-	-	~4 (min <sup>-1</sup> )	[4]

Note: k\_cat values for EHMT1, EHMT2, SUV39H1, and SUV39H2 were reported for different methylation states and are presented here for the initial methylation event.

Table 3: Dissociation Constants (K\_d\_) for Histone H3 Peptide Interactions

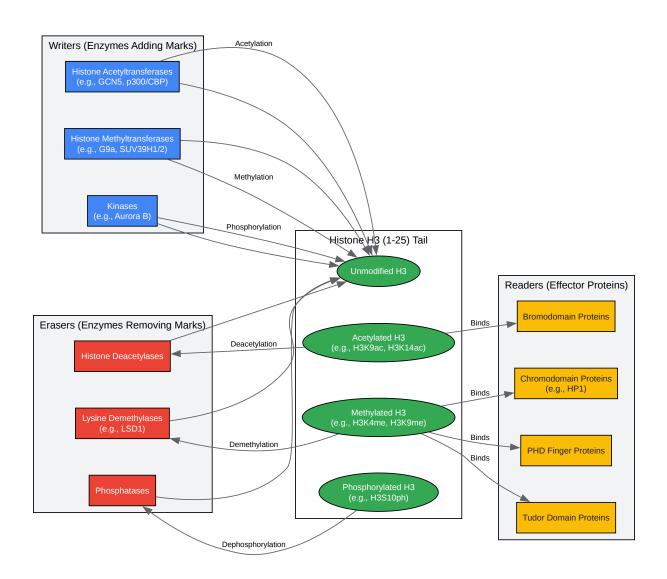


Reader Protein/Antibo dy	Peptide Ligand	K_d_ (nM)	K_d_ (μM)	Reference
Anti-H3K4me3 antibody	H3K4me3 peptide	0.21	[5]	
Anti-H3K9me3 antibody (Lot 1)	H3K9me3 peptide	>1	[5]	_
Anti-H3K9me3 antibody (Lot 2)	H3K9me3 peptide	>1	[5]	_
BPTF-PB	H3R2meK4me3	13	[6]	_
BPTF-PB	H3K4me3K9ac	15.8	[6]	_
BPTF-PB	H3K4me3K9bu	27.6	[6]	_
BPTF-PB	H3K4me3K9cr	17.5	[6]	_
BPTF-PB	H3K4me3K9hib	14.1	[6]	_
TAF3PHD	H3(1- 15)K4me3Q5ser	0.019	[7]	_

## Signaling Pathways and Experimental Workflows

The post-translational modifications on the Histone H3 (1-25) tail do not occur in isolation but rather form a complex signaling network, often referred to as the "histone code." This code is written by enzymes that add modifications ("writers"), removed by enzymes that remove them ("erasers"), and interpreted by proteins that bind to specific modifications ("readers").

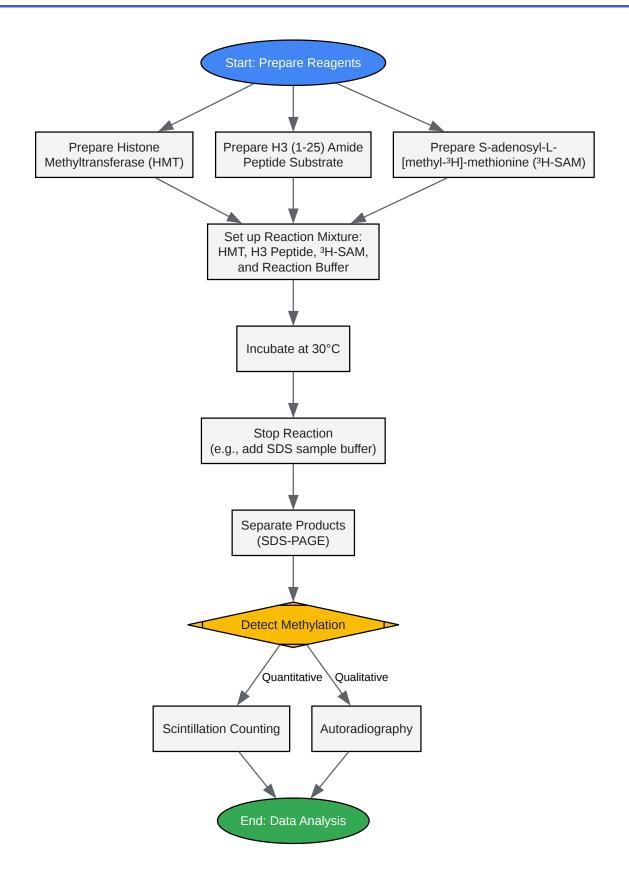




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Caption: Signaling pathway of Histone H3 N-terminal tail modifications.





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Caption: Experimental workflow for a radioactive histone methyltransferase (HMT) assay.



# Experimental Protocols In Vitro Histone Methyltransferase (HMT) Assay

This protocol is adapted for the use of the Histone H3 (1-25) amide peptide as a substrate and is based on radiometric detection using <sup>3</sup>H-labeled S-adenosylmethionine (SAM).

#### Materials:

- Purified recombinant histone methyltransferase (e.g., G9a, SUV39H2)
- Histone H3 (1-25), amide peptide
- S-adenosyl-L-[methyl-3H]-methionine (3H-SAM)
- Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl<sub>2</sub>)
- SDS-PAGE loading buffer
- SDS-PAGE gels
- Scintillation cocktail and vials
- · Scintillation counter
- Phosphorimager or X-ray film for autoradiography

#### Procedure:

- Reaction Setup: In a microcentrifuge tube, prepare a 20 μL reaction mixture containing:
  - 1-5 μg of Histone H3 (1-25) amide peptide
  - 0.1-1 μM of purified HMT
  - 1 μL of <sup>3</sup>H-SAM (specific activity will determine the final concentration)
  - 2X Reaction Buffer to a final concentration of 1X
  - Nuclease-free water to a final volume of 20 μL



- Initiate Reaction: Add the HMT to the reaction mixture to start the reaction.
- Incubation: Incubate the reaction at 30°C for 1 hour. For kinetic studies, time points should be taken at various intervals.
- Stop Reaction: Terminate the reaction by adding 5  $\mu$ L of 4X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
- Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
- Detection:
  - Scintillation Counting: Excise the gel band corresponding to the peptide, place it in a scintillation vial with a scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
  - Autoradiography: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled peptide.

## **Isothermal Titration Calorimetry (ITC)**

ITC is a powerful technique to quantitatively determine the binding affinity (K\_d\_), stoichiometry (n), and thermodynamic parameters ( $\Delta H$  and  $\Delta S$ ) of interactions between the Histone H3 (1-25) peptide (or its modified versions) and a "reader" protein domain.

#### Materials:

- Purified "reader" protein (e.g., Bromodomain, Chromodomain)
- Synthetic Histone H3 (1-25) amide peptide (unmodified or with specific PTMs)
- ITC instrument (e.g., MicroCal ITC200)
- Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
- Syringes and sample cell for the ITC instrument



#### Procedure:

#### Sample Preparation:

- Dialyze both the protein and the peptide extensively against the same batch of dialysis buffer to minimize buffer mismatch effects.
- Accurately determine the concentrations of both the protein and the peptide solutions using a reliable method (e.g., UV-Vis spectroscopy with calculated extinction coefficients).
- Degas both solutions immediately before the experiment to prevent air bubbles in the system.

#### • Instrument Setup:

- Thoroughly clean the sample cell and the injection syringe with the dialysis buffer.
- Set the experimental temperature (e.g., 25°C).

#### Loading Samples:

- Typically, the protein solution (e.g., 10-50 μM) is loaded into the sample cell.
- $\circ$  The peptide solution (e.g., 100-500  $\mu$ M, typically 10-fold higher concentration than the protein) is loaded into the injection syringe.

#### Titration:

- Perform a series of small, sequential injections of the peptide solution into the protein solution in the sample cell.
- The instrument measures the heat change associated with each injection.

#### Data Analysis:

• The raw data (heat pulses) are integrated to generate a binding isotherm.



 $\circ$  Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the K\_d\_, n, and  $\Delta$ H. The change in entropy ( $\Delta$ S) can then be calculated.

This in-depth guide provides a foundational understanding of the Histone H3 (1-25) amide peptide, its properties, and its central role in the epigenetic landscape. The provided data and protocols serve as a practical resource for researchers and developers in the field of chromatin biology and drug discovery.

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